Product packaging for ω-Agatoxin IVA (trifluoroacetate salt)(Cat. No.:)

ω-Agatoxin IVA (trifluoroacetate salt)

货号: B1164600
分子量: 5316.3
InChI 键: DQSAHIRUVHYDFU-MWIVDHNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance of Voltage-Gated Calcium Channels in Neurobiology

Voltage-gated calcium channels (VGCCs) are transmembrane proteins that act as key transducers of electrical signals into intracellular calcium transients. wikipedia.org This influx of calcium ions is a critical step in initiating a multitude of physiological events within the nervous system. wikipedia.org VGCCs are activated by changes in the membrane potential, opening to allow calcium to enter the cell. wikipedia.org This calcium influx is directly responsible for processes such as the release of neurotransmitters at synaptic terminals, the regulation of gene expression, and the control of neuronal excitability. wikipedia.orgnih.gov

The diverse functions of VGCCs are reflected in their various subtypes, which include L-type, N-type, P/Q-type, R-type, and T-type channels. mdpi.com Each subtype exhibits distinct biophysical and pharmacological properties and is often localized to specific regions of the neuron to carry out specialized roles. mdpi.com For instance, N-type and P/Q-type channels are predominantly found at presynaptic terminals and are crucial for the rapid release of neurotransmitters that underpins synaptic transmission. wikipedia.orgmdpi.com Given their central role in neuronal function, the dysfunction of VGCCs is implicated in a range of neurological disorders. nih.gov

Overview of Peptide Neurotoxins as Molecular Probes in Ion Channel Research

The immense diversity of animal venoms has provided neuroscientists with a rich arsenal (B13267) of molecular tools for dissecting the complex functions of ion channels. mdpi.com Peptide neurotoxins, found in the venoms of creatures like spiders, snakes, and cone snails, are particularly valuable due to their high affinity and selectivity for specific ion channel subtypes. mdpi.comtocris.com These toxins have become indispensable in the pharmacological characterization and physiological study of ion channels. mdpi.com

By binding to specific sites on ion channels, these peptides can either block the channel pore, preventing ion passage, or modulate the channel's gating properties, altering its response to voltage changes. mdpi.com This high degree of specificity allows researchers to isolate and study the contribution of a particular channel subtype to a complex physiological process. mdpi.com The structural and functional information gained from using these peptide probes has been instrumental in understanding the molecular basis of ion channel function and their roles in health and disease. tocris.com

Historical Context of ω-Agatoxin IVA Discovery and Initial Characterization

ω-Agatoxin IVA was first isolated from the venom of the American funnel-web spider, Agelenopsis aperta. mdpi.comavantorsciences.com Its discovery was a significant milestone in the study of VGCCs, as it provided a highly selective antagonist for a previously uncharacterized type of calcium channel. Initial studies in the early 1990s revealed that ω-Agatoxin IVA potently and selectively blocked a specific type of high-voltage-activated calcium channel in vertebrate neurons, which was distinct from the known L-type and N-type channels. tocris.comcaymanchem.com

These channels, which were found to be abundant in cerebellar Purkinje cells, were termed P-type channels (P for Purkinje). mdpi.comcaymanchem.com Further research demonstrated that ω-Agatoxin IVA also potently inhibited another closely related channel, the Q-type channel. nih.gov This led to the classification of its primary targets as P/Q-type calcium channels. nih.govmdpi.com The high affinity and specificity of ω-Agatoxin IVA quickly established it as an essential pharmacological tool for differentiating P/Q-type channels from other VGCCs and for elucidating their critical role in neurotransmitter release at many central and peripheral synapses. mdpi.comnih.gov

Chemical and Physical Properties of ω-Agatoxin IVA (trifluoroacetate salt)

PropertyValue
Molecular Formula C₂₁₇H₃₆₀N₆₈O₆₀S₁₀ • x(C₂HF₃O₂)
Molecular Weight 5202.33 g/mol (as free base)
Amino Acid Sequence KKKCIAKDYGRCKWGGTPCCRGRGCICSIMGTNCECKPRLIMEGLGLA (Disulfide bridges: Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, Cys27-Cys34)
Appearance Solid
Purity ≥95%
Solubility Soluble in water
Source Venom of the spider Agelenopsis aperta

Note: The molecular formula and weight are for the peptide component. The trifluoroacetate (B77799) salt form will have a higher molecular weight depending on the number of counter-ions.

Research Findings on ω-Agatoxin IVA

Area of ResearchKey Findings
Mechanism of Action Potent and selective blocker of P/Q-type (Cav2.1) voltage-gated calcium channels. tocris.commedchemexpress.com It does not physically occlude the channel pore but rather modifies the voltage-dependent gating, making it more difficult for the channel to open. mdpi.com
Neurotransmitter Release Significantly inhibits the release of a wide range of neurotransmitters, including glutamate (B1630785), GABA, acetylcholine, dopamine, serotonin (B10506), and norepinephrine (B1679862) from nerve terminals. nih.govmedchemexpress.comnih.gov
Synaptic Plasticity Used as a tool to investigate the role of P/Q-type channels in various forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
Differentiation of Calcium Channel Subtypes Its high selectivity allows for the pharmacological isolation and characterization of P/Q-type channel currents from other voltage-gated calcium channel subtypes (e.g., L-type, N-type). nih.gov
Nociceptive Processing Studies have shown its involvement in modulating pain signals, particularly in inflammatory conditions. nih.gov

属性

分子式

C217H360N68O60S10 · CF3COOH

分子量

5316.3

InChI

InChI=1S/C217H360N68O60S10.C2HF3O2/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-10

InChI 键

DQSAHIRUVHYDFU-MWIVDHNXSA-N

SMILES

[H]N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(NCC(NCC(N[C@]([C@@H](C)O)([H])C(N1CCC[C@H]1C(N[C@H](C2=O)CSSC[C@H](N3

同义词

ω-Aga IVa; SNX-290

产品来源

United States

Source, Isolation, and Biosynthesis of ω Agatoxin Iva

Biological Origin: Agelenopsis aperta Venom

ω-Agatoxin IVA is a peptide toxin originally isolated from the venom of the American funnel-web spider, Agelenopsis aperta. nih.govwikipedia.orgt3db.cawikipedia.org This species, also known as the desert grass spider, is found in the arid regions of the southwestern United States and northern Mexico. wikipedia.org The venom, a complex cocktail of various toxins, is produced in a pair of venom glands located at the base of the spider's fangs. wikipedia.orgwikipedia.org The venom of A. aperta contains a diverse array of agatoxins, which are broadly classified into different groups based on their chemical structure and biological targets. t3db.caresearchgate.net Among these are the α-agatoxins and µ-agatoxins, which primarily affect insect ion channels, and the ω-agatoxins, which include the vertebrate-active neurotoxin, ω-Agatoxin IVA. t3db.caresearchgate.net Another related peptide, ω-Aga-TK, which also blocks P-type calcium channels, has been discovered in the same venom and is reportedly more abundant than ω-Agatoxin IVA. rcsb.orgresearchgate.net

The different classes of agatoxins found in the venom of Agelenopsis aperta are detailed in the table below.

Toxin ClassPrimary Target
α-agatoxinsGlutamate-gated ion channels t3db.ca
µ-agatoxinsInsect voltage-gated sodium channels wikipedia.org
ω-agatoxinsVoltage-dependent calcium channels nih.govt3db.ca

Methodologies for Toxin Isolation and Purification

The purification of ω-Agatoxin IVA from the crude venom of Agelenopsis aperta is a multi-step process that relies heavily on chromatographic techniques. The primary method employed for its isolation is High-Performance Liquid Chromatography (HPLC). wikipedia.org

The general workflow for isolating ω-Agatoxin IVA involves the following key steps:

Venom Milking: The process begins with the collection of venom from the spiders. This is typically achieved through a method of electrical stimulation, which induces the spider to release its venom. wikipedia.org

Initial Processing: To prevent the degradation of the peptide toxins by proteases present in the venom, the crude venom is often dissolved in a solution containing a chelating agent such as EDTA. wikipedia.org

Chromatographic Fractionation: The crude venom is then subjected to a series of HPLC steps to separate its numerous components. wikipedia.orgresearchgate.net Reverse-phase HPLC is a commonly used technique where the venom components are separated based on their hydrophobicity. researchgate.net By carefully controlling the solvent gradient, different fractions containing distinct toxins can be collected.

Purification to Homogeneity: Fractions showing the desired biological activity, in this case, the blocking of P-type calcium channels, are further purified through additional rounds of HPLC until ω-Agatoxin IVA is isolated to a high degree of purity. rcsb.orgresearchgate.net The purity of the final product is often assessed using analytical techniques like mass spectrometry and amino acid analysis. nih.gov

While the natural source provides the original template, synthetic methods have also been developed to produce ω-Agatoxin IVA and its analogs for research purposes. nih.gov

Considerations in Venom Collection and Processing for Research Applications

The collection and processing of venom from Agelenopsis aperta for the isolation of ω-Agatoxin IVA require careful consideration to ensure the quality and integrity of the final product.

Venom Collection: The method of venom collection can significantly impact the composition and yield of the obtained venom. Electrical stimulation is a controlled method that allows for the collection of venom without harming the spider, enabling repeated milking. wikipedia.org The handling of the spiders during this process requires expertise to minimize stress to the animals and ensure the safety of the researcher.

Venom Processing and Stability: Once collected, the crude venom is susceptible to enzymatic degradation by proteases. wikipedia.org To mitigate this, immediate processing is crucial. The addition of protease inhibitors or chelating agents like EDTA helps to preserve the integrity of the peptide toxins. wikipedia.org The venom is typically stored at low temperatures to further slow down any degradation processes. The complexity of the venom, containing a multitude of different peptides and other molecules, necessitates sophisticated purification strategies to isolate the specific component of interest, such as ω-Agatoxin IVA. t3db.caresearchgate.net

The trifluoroacetate (B77799) salt form of ω-Agatoxin IVA is a result of the purification process, where trifluoroacetic acid is often used as an ion-pairing agent in reverse-phase HPLC.

Molecular Architecture and Conformational Dynamics of ω Agatoxin Iva

Primary Structure and Peptide Sequence Analysis

The primary structure of a protein refers to the linear sequence of its constituent amino acids. ω-Agatoxin IVA is a polypeptide composed of 48 amino acid residues. Its specific sequence is crucial for its three-dimensional structure and biological function. The amino acid sequence determines the chemical properties of the protein, which in turn dictates its folding and interaction with other molecules. The sequence of ω-Agatoxin IVA has been determined through protein sequencing techniques. Another toxin, ω-Agatoxin IVB, shares 71% amino acid identity with ω-Agatoxin IVA and exhibits similar calcium channel-blocking properties. nih.gov

The table below details the amino acid sequence of ω-Agatoxin IVA.

Position Amino Acid (Three-Letter Code) Amino Acid (One-Letter Code)
1LysK
2LysK
3LysK
4CysC
5IleI
6AlaA
7GlyG
8AspD
9CysC
10ArgR
11GlyG
12SerS
13AspD
14TrpW
15CysC
16LysK
17ThrT
18SerS
19MetM
20AsnN
21CysC
22CysC
23AsnN
24HisH
25GlyG
26ValV
27CysC
28SerS
29LysK
30GluE
31CysC
32TrpW
33ProP
34ArgR
35ThrT
36MetM
37IleI
38GlyG
39LeuL
40TyrY
41ValV
42GlnQ
43CysC
44CysC
45AsnN
46GlyG
47LeuL
48PheF

Disulfide Bond Topology and its Structural Significance in Folding and Activity

The three-dimensional structure of ω-Agatoxin IVA is stabilized by four disulfide bonds. These covalent linkages are formed by the oxidation of the thiol groups of eight cysteine residues. The specific connectivity of these disulfide bonds, known as the disulfide bond topology, is critical for the correct folding of the peptide and its subsequent biological activity. The disulfide bridges create a compact and stable core structure. nih.gov Studies involving synthetic ω-Agatoxin IVA have confirmed that the correct formation of these disulfide bonds is essential for its potent blocking activity on P-type calcium channels. nih.gov The disulfide structure has been determined through proteolytic fragmentation followed by amino acid analysis, gas-phase sequencing, and mass spectrometry. nih.gov

The disulfide bond connectivity in ω-Agatoxin IVA is as follows:

Cys4 - Cys21

Cys9 - Cys26

Cys15 - Cys31

Cys22 - Cys43

This network of disulfide bonds creates a highly constrained and stable molecular scaffold.

Three-Dimensional Solution Structures: NMR Spectroscopy Insights

The three-dimensional structure of ω-Agatoxin IVA in aqueous solution has been determined using two-dimensional proton nuclear magnetic resonance (¹H NMR) spectroscopy combined with simulated annealing calculations. nih.govrcsb.org These studies have provided a detailed view of the toxin's molecular architecture. The structure is characterized by a short triple-stranded antiparallel β-sheet and three loops, which form a compact, globular core. nih.govrcsb.org

A key structural feature of ω-Agatoxin IVA is the presence of an inhibitor cysteine knot (ICK) motif. nih.govnih.govwikipedia.org This motif is characterized by a ring formed by two disulfide bonds and the intervening backbone, through which a third disulfide bond passes. wikipedia.orgresearchgate.net This arrangement imparts exceptional stability to the protein, making it resistant to heat and proteolysis. wikipedia.org The ICK motif is a common feature in many venom peptides and is crucial for their function as ion channel blockers. nih.gov The compact and robust nature of this motif makes it an excellent scaffold for protein engineering. nih.gov

NMR studies have revealed that while the core of ω-Agatoxin IVA, constrained by the disulfide bonds (residues 4 to 38), is well-defined, the N- and C-terminal segments exhibit significant conformational flexibility. nih.govrcsb.org The N-terminal residues (1 to 3) and the C-terminal segment (residues 39 to 48) are disordered in aqueous solution. nih.govrcsb.org This lack of a defined structure in these regions suggests they may adopt a more ordered conformation upon interaction with their target ion channel or the cell membrane. Research on synthetic peptides has indicated that the N-terminal tripeptide (Lys-Lys-Lys) is not essential for either the folding or the biological activity of the toxin. nih.gov

Membrane-Associated Conformation: Insights from Lipid Environments

To understand how ω-Agatoxin IVA interacts with the cell membrane, its structure has been studied in membrane-mimicking environments, such as detergent micelles.

NMR spectroscopy of ω-Agatoxin IVA in the presence of dodecylphosphocholine (B1670865) (DPC) micelles has provided valuable insights into its membrane-associated conformation. nih.govrcsb.orgosti.govpdbj.org DPC micelles serve as a model for the lipid environment of a cell membrane. researchgate.netmdpi.com In this environment, the central cysteine-rich core of ω-Agatoxin IVA retains its inhibitor cysteine knot motif and the triple-stranded antiparallel β-sheet structure observed in aqueous solution. nih.govosti.govpdbj.org

However, significant conformational changes are observed in the C-terminal tail upon binding to the micelles. nih.govosti.govpdbj.org While disordered in water, the C-terminal tail of ω-Agatoxin IVA adopts a more defined, β-turn-like conformation within the micellar environment. nih.govosti.govpdbj.org This induced structure in the hydrophobic C-terminal segment is believed to be crucial for the toxin's interaction with and blockade of the P-type calcium channel. nih.govnih.govosti.gov Whole-cell patch-clamp studies have indicated that this hydrophobic C-terminal tail is critical for the Cav2.1 channel blockade. nih.govrcsb.orgosti.gov These findings suggest that the membrane environment plays a role in stabilizing a biologically active conformation of the toxin. nih.govosti.gov

Structural Adaptations upon Membrane Interaction and Stabilization of ω-Agatoxin IVA

The interaction of ω-Agatoxin IVA with the cell membrane is a critical precursor to its high-affinity binding and modulation of P/Q-type voltage-gated calcium channels. This interaction induces significant conformational changes in the toxin, stabilizing a structure that is primed for channel engagement. In an aqueous solution, the peptide exhibits a well-defined core structure, but its terminal regions are notably disordered. nih.gov However, upon encountering a membrane-like environment, the toxin undergoes structural adaptations, particularly in its C-terminal tail, which are essential for its function as a gating modifier toxin. nih.gov

Nuclear Magnetic Resonance (NMR) studies have been instrumental in elucidating these structural dynamics. In an aqueous solution, the molecular structure of ω-Agatoxin IVA consists of a compact, cysteine-rich central core stabilized by four disulfide bonds. nih.gov This core forms a characteristic inhibitor cystine knot (ICK) motif, featuring a short, triple-stranded antiparallel β-sheet. nih.govmdpi.com While this core is structurally stable, the N-terminal (residues 1-3) and, most significantly, the C-terminal (residues 39-48) segments remain flexible and disordered. nih.gov

The transition to a lipid environment, mimicked experimentally by dodecylphosphocholine (DPC) micelles, triggers a dramatic conformational shift. While the central inhibitor cystine knot motif is largely preserved, the flexible C-terminal tail and several loops undergo radical structural changes upon binding to the micelles. nih.gov The hydrophobic C-terminal tail, which is crucial for the toxin's blocking action, transitions from a disordered state to a more structured β-turn-like conformation. nih.govnih.gov This membrane-induced ordering is believed to be a key step in positioning the toxin correctly for its interaction with the voltage sensor domains of the calcium channel. nih.gov

This structural stabilization within the membrane environment enables ω-Agatoxin IVA to function effectively as a gating modifier. nih.gov Unlike pore-blocking toxins, ω-Agatoxin IVA does not physically occlude the ion channel. mdpi.com Instead, it binds to the channel and shifts its voltage-dependent activation to potentials that are not reached during normal physiological activity, thereby raising the energy barrier for channel opening. mdpi.comresearchgate.net This mechanism is dependent on the toxin's ability to engage with the membrane. Research indicates that both the now-structured hydrophobic C-terminal tail and a patch of arginine residues within the toxin's core are critical for the blockade of the CaV2.1 channel. nih.gov The interaction is voltage-dependent, with the toxin showing a high affinity for the closed state of the channel and dissociating more rapidly when the channel is in its open state. mdpi.comresearchgate.net

The following table summarizes the key structural differences of ω-Agatoxin IVA in aqueous solution versus a membrane-mimetic environment.

Molecular RegionConformation in Aqueous SolutionConformation in DPC Micelles (Membrane Mimetic)Reference
Core Region (Residues 4-38) Inhibitor Cystine Knot (ICK) with a triple-stranded antiparallel β-sheet; stable.Retains the Inhibitor Cystine Knot motif and β-sheet structure. nih.govnih.gov
N-Terminal (Residues 1-3) Disordered and flexible.Not specified, but core structure is maintained. nih.gov
C-Terminal Tail (Residues 39-48) Disordered and flexible.Assumes a more rigid, β-turn-like conformation. nih.gov
Loops Flexible.Undergo significant structural changes upon micelle binding. nih.gov

These findings underscore that the membrane is not merely a passive environment but an active participant in modulating the structure and function of ω-Agatoxin IVA. The lipid bilayer stabilizes a pharmacologically active conformation of the toxin, facilitating its potent and specific interaction with its target ion channel. nih.gov

Molecular Mechanism of Action on Voltage Gated Calcium Channels

Specificity and Selectivity for P/Q-type Calcium Channels (Caᵥ2.1)

ω-Agatoxin IVA is renowned for its high affinity and selectivity as a blocker of P/Q-type voltage-gated calcium channels, which are comprised of the Caᵥ2.1 (α₁ₐ) subunit. smartox-biotech.comnih.govsigmaaldrich.com These channels are critical for regulating neurotransmitter release at many synapses within the central and peripheral nervous systems. nih.govresearchgate.net The toxin's potent blockade of P-type channels occurs at nanomolar concentrations, with reported IC₅₀ values (the concentration required to inhibit 50% of the current) typically in the range of <1 to 3 nM. nih.govtocris.com

The Caᵥ2.1 gene undergoes alternative splicing, giving rise to different channel isoforms, most notably the P-type and Q-type channels. nih.govnih.govresearchgate.net These subtypes exhibit distinct biophysical and pharmacological properties. ω-Agatoxin IVA demonstrates a clear differential affinity for these splice variants. It blocks the non-inactivating P-type currents with high potency, while the inactivating Q-type currents are inhibited with a lower affinity. nih.govresearchgate.net This difference in sensitivity is reflected in their respective IC₅₀ values. For instance, P-type channels are half-blocked at approximately 1-3 nM, whereas Q-type channels require significantly higher concentrations, with a reported IC₅₀ of around 90 nM. researchgate.netmedchemexpress.commedchemexpress.com This disparity is a key pharmacological feature used to distinguish between the two channel subtypes. researchgate.net

While highly selective for P/Q-type channels at nanomolar concentrations, ω-Agatoxin IVA can exert effects on other VGCCs when applied at much higher concentrations. tocris.comjneurosci.org Specifically, at micromolar concentrations (e.g., 1 μM), it has been shown to produce a significant block of N-type (Caᵥ2.2) calcium channels. jneurosci.orgcaymanchem.com Studies in rat sympathetic neurons, where N-type channels predominate, showed that 200 nM ω-Agatoxin IVA had no effect, but a concentration of 1 μM produced a significant reduction in the calcium current. jneurosci.org However, it is generally considered to have no effect on L-type channels. medchemexpress.commedchemexpress.com

Table 1: Inhibitory Potency of ω-Agatoxin IVA on Different VGCC Subtypes

Channel SubtypeIC₅₀ ValueConcentration for N-type Block
P-type ~1-3 nM nih.govresearchgate.nettocris.comNot Applicable
Q-type ~90 nM researchgate.netmedchemexpress.commedchemexpress.comNot Applicable
N-type Low affinity~1 μM jneurosci.org

Gating Modifier Modality of Channel Inhibition

Unlike pore-blocking toxins that physically occlude the ion conduction pathway, ω-Agatoxin IVA functions as a gating modifier. smartox-biotech.commdpi.comnih.gov This means it inhibits channel function by binding to the voltage-sensing domains of the channel and altering its gating properties—the conformational changes the channel undergoes in response to changes in membrane voltage. mdpi.comnih.gov The toxin does not block the pore but instead raises the energy barrier for the voltage-dependent transitions that lead to channel opening. mdpi.com

The primary mechanism of inhibition by ω-Agatoxin IVA is the perturbation of voltage-dependent activation. mdpi.comnih.gov The toxin binds to the channel and stabilizes it in a closed state. nih.gov This binding causes a significant shift in the voltage-dependence of activation toward more positive potentials. mdpi.comnih.gov Electrophysiological studies have demonstrated that the toxin can shift the midpoint of the channel's activation curve by approximately +50 mV. nih.gov This makes it much more difficult for the channel to open at normal physiological membrane potentials, effectively inhibiting calcium influx. mdpi.com

Table 2: Effect of ω-Agatoxin IVA on Channel Gating Properties

Gating ParameterEffect of ω-Agatoxin IVA
Midpoint of Activation (V₅₀) Shifted by approx. +50 mV nih.gov
Activation Kinetics Slower nih.gov
Deactivation Kinetics Faster nih.gov

The binding of ω-Agatoxin IVA is highly state-dependent. It exhibits a high affinity for the channel in its resting (closed) state. mdpi.comnih.gov Conversely, its affinity for the open state of the channel is very low. mdpi.com This kinetic property allows for the voltage-dependent relief of the block. Applying strong, repetitive depolarizing voltage steps can force the channels to open, which in turn promotes the dissociation of the toxin. mdpi.comnih.gov This unbinding from the open state is significantly faster than from the closed state, a hallmark of its action as a gating modifier. nih.gov

Molecular Determinants of Toxin-Channel Interaction

The specific interaction between ω-Agatoxin IVA and the Caᵥ2.1 channel is dictated by key molecular determinants on both the toxin and the channel.

On the Channel: The primary binding site for the toxin on the Caᵥ2.1 α₁ subunit has been localized to the extracellular loop connecting the S3 and S4 transmembrane segments in domain IV (DIV S3-S4). smartox-biotech.comnih.govresearchgate.net This region is part of the channel's voltage-sensing domain. Mutation of a specific glutamate (B1630785) residue within this DIV S3-S4 linker has been shown to disrupt the inhibitory action of the toxin, highlighting its critical role as a molecular receptor for ω-Agatoxin IVA. nih.gov

On the Toxin: The structure of ω-Agatoxin IVA itself contains key features essential for its activity. The hydrophobic C-terminal tail of the peptide, which is disordered in aqueous solution but forms a more stable structure in a membrane environment, plays a crucial role in its blocking action. rcsb.orgnih.gov Additionally, a patch of positively charged arginine residues located in the core region of the toxin is critical for the blockade of Caᵥ2.1. nih.gov

Table 3: Key Molecular Determinants of the ω-Agatoxin IVA-Channel Interaction

MoleculeCritical Region/ResidueFunction
Caᵥ2.1 Channel Extracellular DIV S3-S4 Linker smartox-biotech.comnih.govresearchgate.netToxin binding site
Caᵥ2.1 Channel Glutamate residue in DIV S3-S4 nih.govKey residue for toxin interaction
ω-Agatoxin IVA Hydrophobic C-terminal tail rcsb.orgnih.govCrucial for blocking action
ω-Agatoxin IVA Arginine (Arg) patch in core region nih.govCritical for channel blockade

Identification of Critical Amino Acid Residues on ω-Agatoxin IVA for Binding (e.g., Trp14, Arg patch)

The high-affinity binding of ω-Agatoxin IVA to the Cav2.1 channel is not the result of a single point of contact but rather a cooperative effort of several key amino acid residues and structural motifs on the toxin. mdpi.comnih.gov Studies involving synthetic toxin analogs and structural analysis have identified a positively charged surface and a hydrophobic region as being essential for its inhibitory activity. mdpi.comnih.govbwise.kr

A crucial element is a cluster of basic amino acid residues, specifically arginines at positions 21, 23, and 39, which form a positively charged "Arg patch". mdpi.com This patch is thought to be a primary point of electrostatic contact with the channel. mdpi.com In addition to this charged region, a tryptophan (Trp) residue within the toxin's structure has been identified as potentially essential for achieving a tight bind with the channel pore. nih.gov

Whole-cell patch clamp studies have further underscored the importance of both a hydrophobic C-terminal tail and the core region's Arg patch, indicating both are critical for an effective Cav2.1 blockade. nih.govbwise.kr Conversely, the N-terminal basic tripeptide, Lys-Lys-Lys, does not appear to be important for either the correct folding of the toxin or the expression of its biological activity. nih.gov

Critical Residue/RegionLocation/CompositionPostulated Role in BindingSource
Arg PatchArginine residues at positions 21, 23, 39Forms a positively charged surface critical for electrostatic interaction with the channel. mdpi.com mdpi.comnih.govbwise.kr
Tryptophan (Trp) ResidueWithin the core of the toxin moleculeConsidered essential for tight binding with the channel. nih.gov nih.gov
Hydrophobic C-terminal TailC-terminus of the peptideCritical for channel blockade, likely through hydrophobic interactions. nih.govbwise.kr mdpi.comnih.govbwise.kr
N-terminal TripeptideLys-Lys-Lys at the N-terminusDetermined to be not important for folding or biological activity. nih.gov nih.gov

Role of Electrostatic and Hydrophobic Interactions in Channel Blockade

The blockade of Cav2.1 channels by ω-Agatoxin IVA is a multi-faceted process driven by a combination of electrostatic and hydrophobic forces. mdpi.com The initial interaction is likely guided by long-range electrostatic attraction. mdpi.com The positively charged surface of the toxin, created by its Arg patch, is drawn to negatively charged residues located on the extracellular loops near the channel's external pore. mdpi.com

Following this initial electrostatic docking, hydrophobic interactions play a crucial role in stabilizing the toxin-channel complex and enhancing the block. mdpi.com The toxin's hydrophobic C-terminal tail is thought to establish additional molecular contacts with the channel protein. mdpi.com Structural studies in a membrane-like environment revealed that this C-terminal tail, which is disordered in water, assumes a more structured β-turn-like conformation upon binding to micelles. nih.govbwise.kr This suggests that the membrane environment stabilizes the toxin's active conformation, enabling it to interact more effectively with the channel. nih.gov This dual mechanism of electrostatic attraction and subsequent hydrophobic stabilization ensures a high-affinity and durable blockade of channel function. mdpi.comnih.gov

Interaction TypeToxin Region InvolvedChannel Region InvolvedMechanismSource
ElectrostaticPositively charged core (Arg patch)Negatively charged residues on extracellular loops near the poreInitial attraction and docking of the toxin to the channel. mdpi.com mdpi.comnih.gov
HydrophobicHydrophobic C-terminal tailPresumably hydrophobic pockets on the channel proteinEnhances and stabilizes the channel blockade through additional molecular contacts. mdpi.com The membrane environment helps stabilize the toxin's C-terminal structure. nih.govbwise.kr mdpi.comnih.govbwise.kr

Influence of Cav2.1 Subunit Isoforms and Splicing Variants on Toxin Potency

The Cav2.1 channel α1 subunit, which forms the pore, is encoded by a single gene, Cacna1a. nih.govnih.gov However, alternative splicing of this gene's transcript produces different channel isoforms with distinct properties, most notably the P-type and Q-type channels. nih.govrndsystems.com These two isoforms, while genetically related, exhibit a marked difference in their sensitivity to ω-Agatoxin IVA. nih.gov P-type channels show a very high sensitivity, with IC₅₀ values in the low nanomolar range (< 1 - 3 nM), whereas Q-type channels are significantly less sensitive. medchemexpress.comnih.govrndsystems.comtocris.com

This differential sensitivity is a direct consequence of alternative splicing in the region encoding the channel's fourth voltage-sensing domain (VSDIV). nih.gov A key study revealed that the insertion of asparagine and proline residues in the extracellular S3–S4 loop of VSDIV, a result of alternative splicing, is a critical determinant of ω-Agatoxin IVA sensitivity. nih.gov In Q-type channels, these additional residues modify the toxin's binding site, thereby reducing its inhibitory effect. nih.gov Cryo-electron microscopy structures of the Cav2.1 channel in complex with the toxin have confirmed the crucial role of this VSDIV region in regulating the interaction. researchgate.net The existence of these splice variants and their differential expression throughout the nervous system contributes to the complex pharmacology of Cav2.1 channels. nih.gov Further studies on other splice variants, such as those involving exon 47, have reinforced the principle that alternative splicing is a major mechanism for generating functional diversity and modulating the pharmacological properties of calcium channels. mdpi.comd-nb.info

Channel IsoformSensitivity to ω-Agatoxin IVAMolecular Basis for SensitivitySource
P-typeHigh (IC₅₀ < 1-3 nM)Lacks specific amino acid insertions in the VSDIV S3-S4 loop, presenting an optimal binding site for the toxin. nih.gov medchemexpress.comnih.govrndsystems.com
Q-typeLower (IC₅₀ ~90 nM)Contains an insertion of asparagine and proline residues in the VSDIV S3-S4 loop due to alternative splicing, which alters the toxin's receptor site. nih.gov medchemexpress.comnih.gov

Advanced Research Applications of ω Agatoxin Iva As a Neurobiological Probe

Elucidation of Presynaptic Neurotransmitter Release Mechanisms

The entry of calcium ions through VGCCs in the presynaptic terminal is the critical trigger for the fusion of synaptic vesicles and the release of neurotransmitters. ω-Agatoxin IVA has been instrumental in identifying the specific channels that govern this fundamental process for various neurotransmitters.

ω-Agatoxin IVA is a potent inhibitor of P/Q-type calcium channels, which are central to the process of glutamate (B1630785) release in the mammalian central nervous system. nih.gov Early studies using subsecond measurements of glutamate release from synaptosomes demonstrated that a presynaptic calcium channel sensitive to ω-Agatoxin IVA is a crucial component in excitation-secretion coupling. nih.gov Research on rat brain slices showed that a 1 µM concentration of ω-Agatoxin IVA could block 100% of potassium-induced glutamate release, highlighting the predominant role of its target channels in this mechanism. khanacademy.org

Further studies in cultured hippocampal neurons revealed that ω-Agatoxin IVA-sensitive channels are consistently involved in controlling glutamate secretion throughout all stages of neuronal differentiation and the maturation of synaptic contacts. nih.govnih.gov This indicates a foundational role for these channels in both developing and mature glutamatergic synapses. nih.gov The toxin acts by binding to the channel and shifting its activation voltage to levels not typically reached during physiological activity, thereby inhibiting the necessary calcium influx for exocytosis. nih.gov

Table 1: Documented Inhibition of Glutamate Release by ω-Agatoxin IVA

Preparation Stimulus ω-Agatoxin IVA Concentration % Inhibition of Glutamate Release Source
Rat Brain Slices Potassium (K+) 1 µM 100% khanacademy.org
Rat Cortical Synaptosomes Potassium (K+) 100-200 nM Significant nih.gov
Cultured Hippocampal Neurons Depolarization Not specified Significant nih.govnih.gov

The application of ω-Agatoxin IVA has also been crucial in understanding the release of other key neurotransmitters, such as serotonin (B10506) (5-hydroxytryptamine, 5-HT) and norepinephrine (B1679862). In studies using rat brain slices, ω-Agatoxin IVA was found to inhibit approximately 50% of potassium-stimulated serotonin release, indicating that P/Q-type channels are significant, but not sole, contributors to its exocytosis. khanacademy.org

Research on bovine adrenal chromaffin cells, a model system for catecholamine release, demonstrated that ω-Agatoxin IVA causes a biphasic, dose-dependent inhibition of both norepinephrine and adrenaline secretion. johnshopkins.edu This biphasic response suggests the toxin affects two distinct types of sensitive channels, likely P-type and Q-type, which are coupled to catecholamine release. johnshopkins.edu The high-potency component, attributed to P-type channels, was responsible for 10-15% of release, while the low-potency component, linked to Q-type channels, accounted for about 40% of release. johnshopkins.edu

Table 2: Inhibition of Norepinephrine Release in Bovine Adrenal Chromaffin Cells by ω-Agatoxin IVA

Component Potency (IC₅₀) Contribution to Release Inhibition Presumed Channel Type Source
High-Potency < 1 nM ~10-15% P-type johnshopkins.edu
Low-Potency 57 nM ~40% Q-type johnshopkins.edu

Characterization of Neuronal Calcium Channel Subtypes and Distribution

The differential sensitivity of various VGCC subtypes to ω-Agatoxin IVA allows for their precise pharmacological and electrophysiological characterization.

ω-Agatoxin IVA is renowned for its high-potency blockade of P-type calcium channels, with IC₅₀ values typically in the low nanomolar range (< 1-3 nM). nih.gov However, at higher concentrations (micromolar), it can also inhibit N-type and Q-type channels. nih.govnih.gov This concentration-dependent activity is a powerful feature for electrophysiologists, enabling the isolation and differentiation of channel subtypes within a single neuron.

For instance, in studies on rat subthalamic neurons, applying ω-Agatoxin IVA at concentrations of 50-100 nM effectively isolates the high-affinity P-type current. nih.gov Increasing the concentration to 1 µM then blocks an additional portion of the current, which is attributable to lower-affinity targets like N-type and Q-type channels. nih.gov This method has been widely used in patch-clamp recordings of various neuronal types, including cerebellar Purkinje cells, where P-type channels carry the vast majority of the calcium current. nih.gov In these cells, the P-type current can be almost completely blocked by nanomolar concentrations of the toxin. nih.gov

Table 3: Differential Sensitivity of Neuronal Calcium Channels to ω-Agatoxin IVA

Channel Type Affinity Typical Inhibitory Concentration Neuronal Preparation Source
P-type High < 1-3 nM (IC₅₀) General nih.gov
P-type High ~0.4 nM (IC₅₀) Rat Cerebellar Purkinje Cells nih.gov
Q-type Low >100 nM General nih.gov
N-type Low Micromolar (µM) Rat Subthalamic Neurons nih.govnih.gov

Direct visualization of ω-Agatoxin IVA binding sites has provided a detailed map of P/Q-type channel distribution in the brain. Using a biotin-conjugated, biologically active form of the toxin, researchers have performed histological localization in mouse brain slices. These studies confirmed the high density of binding sites in the cerebellum, particularly on the cell bodies (somata) and dendrites of Purkinje cells, as well as on cerebellar granule cells and interneurons.

In the hippocampus, ω-Agatoxin IVA binding sites were prominently localized on the somata of pyramidal cells throughout the CA1-CA4 regions and on the granule cells of the dentate gyrus. This direct morphological evidence aligns perfectly with electrophysiological data and confirms that the physical locations of these channels are concentrated in regions and on cell types known for their critical roles in motor learning, memory, and cognition.

Investigations into Neuronal Excitability and Synaptic Plasticity

Studies using microelectrode arrays (MEAs) on cultured neuronal networks from murine spinal cord and frontal cortex found that ω-Agatoxin IVA alters spontaneous action potential firing. nih.gov These experiments revealed that spinal cord networks are more sensitive to the toxin than frontal cortex networks, indicating regional differences in the reliance on P/Q-type channels for maintaining spontaneous activity. nih.gov Furthermore, research on inflammation-induced hyperexcitability in the spinal cord of rats showed that ω-Agatoxin IVA could attenuate this process. When the hyperexcitability was already established, the toxin reduced neuronal responses, indicating that P-type channels are important for the excitatory synaptic transmission that maintains this state.

The role of ω-Agatoxin IVA-sensitive channels in synaptic plasticity is underscored by their consistent involvement in neurotransmitter release throughout neuronal development and synaptic maturation. nih.gov Because processes like long-term potentiation (LTP) and long-term depression (LTD) are fundamentally dependent on calcium influx and subsequent neurotransmitter release, the ability of ω-Agatoxin IVA to block these channels makes it a key tool for investigating the molecular underpinnings of synaptic strengthening and weakening.

Effects on Cerebellar Purkinje Neuron Activity and Synaptosomal Function

ω-Agatoxin IVA is a critical tool for dissecting the function of P/Q-type voltage-gated calcium channels, which are densely expressed in cerebellar Purkinje cells and play a fundamental role in their electrical activity and synaptic output. In Purkinje cells of normal mice, it has been demonstrated that approximately 82% of the whole-cell calcium current is blocked by 100 nM ω-agatoxin-IVA, highlighting the predominance of P-type channels in these neurons. jneurosci.org Studies on the neurological mutant mouse leaner, which has a mutation in the α1A calcium channel subunit, reveal a 65% reduction in this ω-agatoxin-IVA-sensitive current, directly linking P-type current integrity to normal cerebellar function. jneurosci.org

Research on maturing rat cerebellar Purkinje cells has identified an atypical Ca2+ channel current that is sensitive to ω-agatoxin IVA. nih.gov This toxin was found to reduce the peak current (Ipk) by about 85% with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM, confirming its high affinity for P-type channels in these cells. nih.gov Further investigations have shown that P-type channels, sensitive to nanomolar concentrations of ω-Aga-IVA, are responsible for at least 85% of the Ca2+ channel current in both mature and immature rat Purkinje cells. nih.gov

At the presynaptic terminal, ω-Agatoxin IVA has been instrumental in clarifying the role of P/Q-type channels in neurotransmitter release from synaptosomes. In rat brain cortical synaptosomes, the toxin effectively blocks these channels, thereby inhibiting the release of neurotransmitters like glutamate. mdpi.commdpi.com One study showed that ω-agatoxin IVA (0.5 μM) by itself inhibited 4-aminopyridine-induced glutamate release by 62%. mdpi.com This inhibitory action underscores the critical role of P/Q-type calcium influx in the process of synaptic vesicle exocytosis. mdpi.commdpi.com

Table 1: Effects of ω-Agatoxin IVA on Cerebellar and Synaptosomal Preparations

Preparation Key Finding Measurement Toxin Concentration Reference
Normal Mouse Purkinje Cells Blockade of Ca2+ current 82% reduction 100 nM jneurosci.org
leaner Mutant Mouse Purkinje Cells Reduced sensitivity to the toxin 65% smaller current vs. control 100 nM jneurosci.org
Maturing Rat Purkinje Cells Inhibition of atypical P-type channels IC50 of ~0.4 nM Various nih.gov
Rat Cortical Synaptosomes Inhibition of glutamate release 62% reduction 0.5 µM mdpi.com

Modulation of Hippocampal Synaptic Transmission

In the hippocampus, a brain region vital for learning and memory, ω-Agatoxin IVA has been used to explore the function of P/Q-type channels in synaptic transmission and plasticity. The toxin's ability to block these channels has profound effects on excitatory postsynaptic potentials (EPSPs). researchgate.net In cultured superior cervical ganglion neurons engineered to express wild-type Cav2.1 channels, application of 250 nM ω-agatoxin IVA effectively reduces EPSP amplitudes, demonstrating the direct involvement of these channels in mediating synaptic transmission. researchgate.net

Furthermore, research has highlighted the role of ω-Agatoxin IVA-sensitive channels in pathological conditions like ischemia. In a study using rat hippocampal slices subjected to a hypoxic-hypoglycemic insult, which mimics an ischemic event, the evoked post-synaptic response amplitudes in CA1 pyramidal neurons were nearly abolished. nih.gov However, treatment with 200 nM ω-Aga-IVA provided significant neuroprotection, preserving the evoked response amplitudes at levels not significantly different from control slices. nih.gov This suggests that Ca2+ influx through ω-Aga-IVA-sensitive channels is a key participant in the mechanisms of ischemic neuronal death. nih.gov

Role in Nociceptive Processing and Pain Pathways Research

ω-Agatoxin IVA is a valuable pharmacological agent for investigating the contribution of P/Q-type calcium channels to the processing of pain signals in the spinal cord. nih.govmdpi.com These channels are critically involved in the release of neurotransmitters from the presynaptic terminals of primary afferent fibers that carry sensory information, including pain, to the spinal dorsal horn. nih.gov Electrophysiological studies on murine spinal cord neuronal networks have shown that these networks are highly sensitive to ω-agatoxin IVA, with concentrations as low as 10 nM producing statistically significant effects on spontaneous action potential firing. nih.gov This is a lower concentration than that required to affect frontal cortex networks, suggesting a particular importance of P/Q-type channels in spinal cord function. nih.gov The toxin affects presynaptic Ca2+ currents which in turn alters postsynaptic potentials and the generation of action potentials, directly implicating these channels in the transmission of sensory information. nih.gov

Research using animal models of inflammatory pain has revealed a state-dependent role for P/Q-type channels, which can be probed with ω-Agatoxin IVA. An in-vivo electrophysiological study in anesthetized rats investigated the responses of spinal wide-dynamic-range neurons to mechanical stimulation of both normal and acutely inflamed knee joints. nih.gov When ω-agatoxin IVA (0.1 μM) was applied topically to the spinal cord, it produced contrasting effects depending on the state of the tissue providing the sensory input. nih.gov

For inputs originating from the inflamed knee, the toxin significantly reduced the neuronal responses to both innocuous and noxious pressure to 72% and 73% of baseline, respectively. nih.gov Conversely, for inputs from the normal, non-inflamed knee, the application of the toxin increased the responses to innocuous and noxious pressure. nih.gov These findings suggest that P-type calcium channels acquire a predominant and crucial role in the excitation of spinal cord neurons by mechanosensory input from inflamed tissue, a key process in the generation of inflammatory pain. nih.gov

Table 2: Differential Effects of ω-Agatoxin IVA on Spinal Neuron Responses

Tissue Condition (Knee Joint) Stimulus Effect of ω-Agatoxin IVA (0.1 µM) Reference
Inflamed Innocuous & Noxious Pressure Reduced response to ~72-73% of baseline nih.gov
Normal Innocuous & Noxious Pressure Increased response to ~114-124% of baseline nih.gov

Studies on Excitotoxicity and Neuroprotective Mechanisms

Given that ω-Agatoxin IVA inhibits the release of the excitatory neurotransmitter glutamate, it has been investigated for its potential role in preventing excitotoxicity—a pathological process where excessive stimulation of neurons leads to cell death. nih.gov This process is implicated in neurological disorders such as stroke and epilepsy. nih.govnih.gov

Studies have demonstrated a clear neuroprotective effect in certain models. For instance, in rat hippocampal slices subjected to an in vitro ischemic insult, 200 nM ω-Aga-IVA was highly effective at preventing the death of CA1 neurons. nih.gov This suggests that blocking P/Q-type channels can be a valid neuroprotective strategy against ischemic neuronal death. nih.gov Similarly, in a rat model of epilepsy, ω-agatoxin IVA was found to suppress the development of kindling and epileptic discharges. nih.gov Immunohistochemical analysis in this model showed that the toxin significantly decreased the expression of the apoptosis marker cleaved caspase-3 while increasing levels of brain-derived neurotrophic factor (BDNF), pointing to a neuroprotective mechanism. nih.gov

However, the role of the toxin in excitotoxicity is complex. A study on neuron-enriched cerebral cortical cultures found that ω-agatoxin IVA (up to 300 nM) failed to reduce excitotoxicity induced by various chemical agents. nih.gov This research highlights that simply inhibiting glutamate release is not necessarily sufficient to confer neuroprotection in all contexts of excitotoxic injury. nih.gov

Synthetic Methodologies and Structure Activity Relationship Sar Studies

Chemical Synthesis Approaches for ω-Agatoxin IVA (Solution-Phase and Solid-Phase Procedures)

The complex structure of ω-Agatoxin IVA, a 48-amino acid peptide with four disulfide bonds, presents a significant challenge for chemical synthesis. wikipedia.org Both solution-phase and solid-phase peptide synthesis (SPPS) strategies have been successfully employed to produce a biologically active toxin.

Solution-Phase Synthesis: The initial chemical synthesis of ω-Agatoxin IVA was achieved through a solution-phase procedure. nih.gov This classical approach involves the stepwise condensation of protected amino acid residues or peptide fragments in solution. Following the assembly of the linear 48-residue peptide chain, the crucial and most challenging step is the oxidative folding to form the four specific disulfide bonds (Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, and Cys27-Cys34). biosynth.com The synthetic toxin produced via this method was demonstrated to be identical to the natural product in its ability to block high-threshold P-type calcium currents in rat Purkinje neurons, confirming the success of the synthesis and folding strategy. nih.gov

Solid-Phase Peptide Synthesis (SPPS): More contemporary methods utilize SPPS, which offers advantages in terms of efficiency and purification. In this approach, the peptide chain is assembled on a solid resin support. The synthesis of ω-Agatoxin IVA has been accomplished using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on various acid-labile resins. This method allows for the sequential addition of amino acids to build the full-length peptide. After cleavage from the resin, the linear peptide undergoes air oxidation or other controlled folding conditions to establish the correct disulfide bridge pattern, yielding the functional toxin.

Recombinant Expression Systems for ω-Agatoxin IVA Production

Beyond chemical synthesis, recombinant DNA technology provides an alternative and often more scalable method for producing complex peptides like ω-Agatoxin IVA. The bacterium Escherichia coli has been successfully used as an expression system for this purpose. rcsb.org

In this approach, the gene encoding ω-Agatoxin IVA is cloned into an expression plasmid, which is then introduced into an E. coli host strain. addgene.org The bacterial cells are cultured, and gene expression is induced, typically using an inducer like IPTG, leading to the production of the toxin. addgene.orgkuleuven.be A significant advantage of this method is the ability to produce isotopically labeled toxins (e.g., with ¹⁵N or ¹³C) by growing the bacteria in labeled media, which is invaluable for structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy. kuleuven.be

However, a major challenge with E. coli expression is that bacteria lack the cellular machinery for the complex post-translational modifications found in eukaryotes, such as disulfide bond formation. kuleuven.be Therefore, the recombinantly produced peptide is often an unfolded, linear chain that must be purified from the bacterial lysate and then subjected to in vitro folding and oxidation procedures to form the correct disulfide-bonded, biologically active conformation. rcsb.org

Design and Synthesis of ω-Agatoxin IVA Analogues and Derivatives for SAR

Structure-activity relationship (SAR) studies, which involve the synthesis and functional testing of analogues and derivatives, are crucial for understanding how ω-Agatoxin IVA interacts with its target, the P/Q-type calcium channel.

Mutagenesis and Truncation Studies to Identify Functional Domains

Systematic modifications to the structure of ω-Agatoxin IVA have revealed key domains and specific amino acid residues essential for its biological activity.

N-Terminal Truncation: Studies involving the synthesis of a truncated analogue lacking the N-terminal basic tripeptide (Lys-Lys-Lys) demonstrated that this region is not essential for either the correct folding of the peptide or its channel-blocking activity. nih.gov

Key Residue Identification: A tryptophan (Trp) residue at position 14 has been identified as potentially critical for the toxin's high-affinity binding to the calcium channel pore. nih.gov

C-Terminal and Core Regions: Further investigations using various analogues have highlighted the importance of two other regions. The hydrophobic C-terminal tail, which is disordered in aqueous solution but assumes a more defined structure in a membrane-like environment, plays a crucial role in channel blockade. Additionally, a patch of positively charged arginine (Arg) residues within the core of the toxin is critical for its function. rcsb.org These findings suggest a multi-point interaction model where the toxin engages with both the lipid membrane and the channel protein itself.

ModificationRegionResidue(s)Importance for ActivityReference
TruncationN-TerminusLys1-Lys2-Lys3Not essential nih.gov
SubstitutionCoreTrp14Potentially essential for tight binding nih.gov
VariousCoreArginine PatchCritical rcsb.org
VariousC-TerminusHydrophobic TailCritical rcsb.org

Development of Biotinylated Probes for Receptor Mapping and Localization Studies

To visualize and map the location of ω-Agatoxin IVA binding sites (i.e., P/Q-type calcium channels) in tissues and cells, biotinylated derivatives of the toxin have been developed. These probes are created by chemically attaching a biotin (B1667282) molecule to the toxin.

A common strategy involves biotinylating the N-terminus of the peptide. For instance, a biotin tag can be added to the N-terminal lysine (B10760008) residues. nih.gov Since truncation studies have shown that the N-terminus is not critical for biological activity, this modification produces a probe that retains its high affinity for the channel. nih.gov The resulting biotinyl-ω-Agatoxin IVA can then be detected using streptavidin conjugated to a fluorescent marker or an enzyme, enabling the precise localization of the toxin-channel complex in research applications.

Synthesis of Peptidomimetics (e.g., Cyclooctapeptide Analogues mimicking interaction domains)

Peptidomimetics are compounds designed to mimic the essential structural features of a peptide, often with improved stability or oral bioavailability. For toxins like ω-Agatoxin, research has focused on creating smaller, constrained analogues that replicate the key binding loop.

In a study on the closely related ω-Agatoxin IVB, cyclooctapeptides were synthesized to mimic the native binding loop. tocris.com This involved creating a cyclic peptide constrained by a lactam bridge formed between the side chains of lysine and glutamic acid residues. The synthesis was performed using Fmoc-based solid-phase chemistry on various resins. tocris.com Such studies aim to reduce the complexity of the native toxin while retaining its biological activity, providing a pathway toward developing more drug-like molecules that target P/Q-type calcium channels.

Comparative Analysis with Related Agatoxins and Conotoxins

The pharmacological profile of ω-Agatoxin IVA can be better understood by comparing it to other related toxins that also target voltage-gated calcium channels.

Comparison with ω-Conotoxins: ω-Conotoxins, derived from the venom of marine cone snails, are another major class of calcium channel blockers.

Structural Similarity: Despite low primary sequence homology and a different number of disulfide bonds, the three-dimensional structure of ω-Agatoxin IVA's core region shows significant similarity to that of ω-Conotoxin GVIA, which is an N-type calcium channel blocker. wikipedia.org Both toxins share a common structural motif known as the inhibitor cystine knot (ICK).

Functional Differences: While both ω-Agatoxin IVA and certain ω-conotoxins (e.g., ω-Conotoxin MVIIC) can block P/Q-type channels, their selectivity and potency can differ. ω-Agatoxin IVA is generally more selective and potent for P-type channels (IC₅₀ < 1-3 nM) than for Q-type channels (IC₅₀ ≈ 50-90 nM). addgene.orgkuleuven.be In contrast, ω-Conotoxin MVIIC blocks both P- and Q-type channels, and higher concentrations are often required compared to ω-Agatoxin IVA. kuleuven.be Studies have shown that the effects of ω-Agatoxin IVA and ω-Conotoxin MVIIC can be additive, indicating they may act at distinct sites on the channel complex. kuleuven.be

ToxinSourcePrimary TargetIC₅₀ (P-type)Structural MotifReference
ω-Agatoxin IVA Spider (A. aperta)P/Q-type Ca²⁺ Channel< 3 nMInhibitor Cystine Knot bio-techne.com
ω-Agatoxin IVB Spider (A. aperta)P-type Ca²⁺ Channel~3 nMInhibitor Cystine Knot bio-techne.com
ω-Conotoxin GVIA Cone Snail (C. geographus)N-type Ca²⁺ ChannelN/AInhibitor Cystine Knot wikipedia.org
ω-Conotoxin MVIIC Cone Snail (C. magus)P/Q-type Ca²⁺ Channel~180-220 nMInhibitor Cystine Knot kuleuven.be

Structural and Pharmacological Comparisons with ω-Agatoxin IVB and ω-Agatoxin TK

ω-Agatoxin IVA, ω-Agatoxin IVB, and ω-Agatoxin TK are closely related peptide toxins isolated from the venom of the funnel-web spider, Agelenopsis aperta. nih.govpubcompare.ai While they share a primary function as blockers of P/Q-type voltage-gated calcium channels, they possess distinct structural and pharmacological nuances. mdpi.comnih.gov

Structural Comparison: ω-Agatoxin IVA and IVB are both 48-amino acid peptides characterized by a core region containing four internal disulfide bonds. nih.govresearchgate.net This core maintains a conserved inhibitor cystine knot (ICK) motif with a short, triple-stranded antiparallel β-sheet. nih.govrcsb.org The amino acid identity between ω-Aga-IVA and ω-Aga-IVB is approximately 71%. nih.gov A key similarity is the conservation of positively charged residues in a central region of the molecules, which is believed to be critical for high-affinity binding to the P-type calcium channel. nih.gov However, significant differences exist in their amino termini, which have different net charges and are not thought to be directly involved in channel binding. nih.gov

ω-Agatoxin TK is a variant that is also found in the venom of Agelenopsis aperta and is, in fact, ten times more concentrated than ω-Agatoxin IVA. nih.gov It is often referred to as an alternative name for Agatoxin IVB. tocris.com Its primary structural distinction from ω-Agatoxin IVA lies in its amino-terminal moiety. nih.gov Furthermore, native ω-Agatoxin TK contains a D-serine residue at position 46, a post-translational modification that is crucial for its potent blocking activity on P-type calcium channels. medchemexpress.com Synthetic versions of the toxin with the more common L-serine at this position show significantly reduced efficacy. medchemexpress.com

Pharmacological Comparison: All three toxins are potent and selective blockers of P/Q-type calcium channels. nih.govmedchemexpress.comhellobio.com ω-Agatoxin IVB demonstrates potent blocking of P-type calcium channels in rat cerebellar Purkinje neurons with a dissociation constant (Kd) of approximately 3 nM, comparable to the activity of ω-Agatoxin IVA. nih.govtocris.com Neither toxin shows activity against T-type, L-type, or N-type calcium channels at similar concentrations. nih.govmedchemexpress.com

Studies on nerve terminals show that ω-Agatoxin TK inhibits the high potassium-induced rise in intracellular calcium with an IC₅₀ of about 60 nM. nih.govmedchemexpress.com In experiments measuring the exocytotic release of glutamate (B1630785) from hippocampal synaptosomes, ω-Agatoxin TK and ω-Agatoxin IVA inhibit this process with the same potency and efficacy. nih.gov This functional similarity, despite structural differences in the N-terminus, underscores the importance of the conserved core region for channel-blocking activity. nih.gov The slightly different sensitivities of various neuronal populations to these toxins, such as the greater sensitivity of spinal cord networks compared to frontal cortex networks to ω-Agatoxin IVA, may reflect differing expressions of P- and Q-type channel subtypes. nih.govnih.gov

Table 1. Comparison of ω-Agatoxin IVA, ω-Agatoxin IVB, and ω-Agatoxin TK
Featureω-Agatoxin IVAω-Agatoxin IVBω-Agatoxin TK
SourceVenom of the spider Agelenopsis aperta nih.govmdpi.comnih.gov
Primary TargetP/Q-type voltage-gated Ca2+ channels mdpi.comnih.govmedchemexpress.com
Amino Acid Length48 researchgate.netrcsb.org48 nih.gov48 (as a variant of IVB) nih.govmedchemexpress.com
Disulfide Bonds4 researchgate.netrcsb.org4 nih.gov4 nih.gov
Key Structural FeatureInhibitor cystine knot (ICK) motif; disordered C-terminal tail crucial for activity. nih.govrcsb.org71% identity with IVA; conserved positively charged core; different N-terminus. nih.govDifferent N-terminal moiety from IVA; contains a critical D-Serine at position 46. nih.govmedchemexpress.com
Potency (IC₅₀/Kd)IC₅₀ &lt; 1-3 nM for P-type channels. hellobio.comtocris.comKd ~3 nM for P-type channels. nih.govIC₅₀ ~60 nM for inhibiting Ca2+ influx in nerve terminals. nih.govmedchemexpress.com
SelectivitySelective for P/Q-type; inhibits N-type at micromolar concentrations. tocris.comNo activity on T-, L-, or N-type channels. nih.govNo effect on L-, N-, or T-type channels. medchemexpress.com

Distinctions from ω-Conotoxins (e.g., GVIA, MVIIC) and Other Spider Toxins

While ω-Agatoxin IVA is a potent calcium channel blocker, its structure and mechanism differ significantly from those of other well-known channel-blocking toxins, such as the ω-conotoxins from cone snails and other spider-derived toxins.

Distinctions from ω-Conotoxins: The ω-conotoxins, such as GVIA and MVIIC from Conus snails, are invaluable tools for differentiating calcium channel subtypes. nih.gov The primary distinction lies in their selectivity and structure. ω-Agatoxin IVA is a selective blocker of P/Q-type channels. wikipedia.orgsigmaaldrich.com In contrast, ω-conotoxin GVIA is a highly specific blocker of N-type calcium channels, while ω-conotoxin MVIIC targets both P- and Q-type channels. mdpi.comnih.govresearchgate.net

Distinctions from Other Spider Toxins: The venom of the Agelenopsis aperta spider contains several classes of toxins with different targets. researchgate.netwikipedia.org

μ-Agatoxins: These peptides are structurally distinct and act on insect voltage-gated sodium channels, causing repetitive action potentials. They have no effect on vertebrate channels. researchgate.netwikipedia.org

α-Agatoxins: These are non-peptide, polyamine toxins that act as non-competitive antagonists of glutamate-gated ion channels. researchgate.net

Other ω-Agatoxins: This family is diverse. For example, ω-Agatoxin IA selectively blocks insect calcium channels, while ω-Agatoxin IIIA is a less selective blocker that affects multiple types of vertebrate high-voltage-activated channels, including N-, P/Q-, and R-types, likely by physically occluding the pore. wikipedia.orgresearchgate.net This contrasts with ω-Agatoxin IVA's mechanism, which involves interference with the voltage sensor domains, acting as a gating modifier. researchgate.netresearchgate.net

Toxins from other spiders also provide a basis for comparison. For instance, ω-Grammotoxin SIA, from the tarantula Grammostola spatulata, blocks N- and P/Q-type channels but binds to a different site on the channel than ω-Agatoxin IVA. mdpi.com Their effects are additive, indicating distinct binding locations and mechanisms. ω-Grammotoxin SIA is thought to affect the voltage-dependence of channel activation rather than acting as a direct pore blocker. mdpi.com

Table 2. Comparison of ω-Agatoxin IVA with Other Neurotoxins
Featureω-Agatoxin IVAω-Conotoxin GVIAω-Conotoxin MVIICω-Grammotoxin SIA
SourceSpider (Agelenopsis aperta) mdpi.comCone Snail (Conus geographus, Conus magus) rcsb.orgnih.govTarantula (Grammostola spatulata) mdpi.com
Primary Target(s)P/Q-type Ca2+ channels tocris.comN-type Ca2+ channels mdpi.comresearchgate.netP/Q-type Ca2+ channels nih.govrcsb.orgN- and P/Q-type Ca2+ channels mdpi.com
Amino Acid Length48 rcsb.org27 latoxan.com26 nih.gov36 mdpi.com
Disulfide Bonds4 rcsb.org3 nih.gov3 rcsb.orgNot specified in results
Core StructureTriple-stranded β-sheet (ICK motif) nih.govrcsb.orgTriple-stranded β-sheet (ICK motif) mdpi.comrcsb.orgNot specified in results
Key Distinguishing FeatureHydrophobic C-terminal tail critical for P-type block. rcsb.orgLacks hydrophobic C-terminus of ω-Aga-IVA. rcsb.orgHigh affinity for P- and Q-type channels. nih.govBinds to a distinct site from ω-Aga-IVA; effects are additive. mdpi.com
MechanismGating modifier; interacts with voltage sensor. researchgate.netnih.govPore block via physical occlusion. researchgate.netPore blocker. nih.govAffects voltage-dependence of activation. mdpi.com

Advanced Biophysical and Electrophysiological Techniques in ω Agatoxin Iva Research

Patch-Clamp Electrophysiology for High-Resolution Channel Current Analysis

Patch-clamp electrophysiology stands as a cornerstone technique for investigating the effects of ω-Agatoxin IVA on ion channels with high resolution. sigmaaldrich.com This method allows for the direct measurement of ion currents flowing through single channels or across the entire cell membrane, providing invaluable insights into the toxin's inhibitory mechanisms. sigmaaldrich.comnih.gov

Researchers have extensively used patch-clamp techniques, particularly in the whole-cell configuration, to characterize the blockade of P-type and P/Q-type voltage-gated calcium channels by ω-Agatoxin IVA. tocris.comwikipedia.orgsigmaaldrich.combiosynth.com Studies on various neuronal preparations, including rat cerebellar Purkinje neurons, supraoptic nucleus neurons, and bovine chromaffin cells, have consistently demonstrated the toxin's potent and selective inhibitory action. tocris.comwikipedia.orgscbt.com

A key finding from patch-clamp studies is that ω-Agatoxin IVA does not physically occlude the channel pore but rather acts as a gating modifier. tocris.comnih.govnih.gov The toxin binds to the channel and alters its voltage-dependent gating properties, making it more difficult for the channel to open in response to membrane depolarization. tocris.comnih.gov This is observed as a significant positive shift in the voltage-dependence of activation, effectively stabilizing the closed state of the channel. tocris.com Furthermore, the toxin slows the activation kinetics and accelerates the deactivation of the channel. tocris.com The block by ω-Agatoxin IVA is voltage-dependent, with strong depolarizations being able to transiently relieve the inhibition, likely by promoting the unbinding of the toxin from the open state of the channel. tocris.comsigmaaldrich.com

The high resolution of patch-clamp recordings has enabled the determination of the toxin's potency, with IC₅₀ values for P-type channel blockade typically in the low nanomolar range. wikipedia.orgnih.gov These studies have also been crucial in differentiating the pharmacological profiles of various calcium channel subtypes, solidifying the role of ω-Agatoxin IVA as a specific tool for isolating and studying P/Q-type channel function. biosynth.comnih.gov

ParameterDescriptionCell Type/PreparationIC₅₀ ValueReference
Inhibition of P-type Ca²⁺ current Half-maximal inhibitory concentrationRat supraoptic nucleus somata3 nM wikipedia.org
Inhibition of P/Q-type Ca²⁺ current Half-maximal inhibitory concentrationRat brain synaptosomes~2 nM nih.gov
Inhibition of high-threshold Ca²⁺ current Half-maximal inhibitory concentrationRat supraoptic nucleus axon terminals270 nM wikipedia.org
Inhibition of P-type Ca²⁺ channels Half-maximal inhibitory concentrationGeneral< 1 - 3 nM nih.gov
Inhibition of N-type Ca²⁺ channels Half-maximal inhibitory concentration (at higher concentrations)GeneralMicromolar range nih.gov
Inhibition of nicotine-evoked inward current Reversible blockBovine chromaffin cells~70% block at 100 nM scbt.com

Table 1: Inhibitory Concentrations of ω-Agatoxin IVA on Various Channel Types as Determined by Patch-Clamp Electrophysiology. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) and other blocking effects of ω-Agatoxin IVA on different calcium channel subtypes and in various neuronal preparations, as measured by patch-clamp techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Protein Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique in determining the three-dimensional structure of ω-Agatoxin IVA in solution, providing a detailed molecular blueprint that is essential for understanding its function. biosynth.comnih.gov Through multidimensional NMR experiments, researchers have been able to elucidate the toxin's intricate fold and the spatial arrangement of its amino acid residues. biosynth.comthermofisher.com

A notable feature of the ω-Agatoxin IVA structure, as revealed by NMR, is the presence of disordered N- and C-terminal segments in aqueous solution. biosynth.com However, studies of the toxin in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a membrane environment, have shown that the C-terminal tail adopts a more ordered, β-turn-like conformation. tocris.comwikipedia.org This induced structure in a membrane-like environment, coupled with functional data from toxin analogs, suggests that the hydrophobic C-terminal tail plays a crucial role in the toxin's interaction with the P-type calcium channel and its subsequent blocking action. tocris.combiosynth.com The positively charged residues in a central region of the peptide are also conserved and are predicted to be critical for high-affinity binding to the channel. nih.gov

Structural FeatureDescriptionMethod of DeterminationPDB Accession IDReference
Core Structure Inhibitor Cystine Knot (ICK) motif with a short, triple-stranded antiparallel β-sheet.2D ¹H NMR Spectroscopy1OAV biosynth.com
Disulfide Bonds Four disulfide bridges stabilizing the core structure.NMR and simulated annealing1OAV biosynth.com
N- and C-Termini Disordered in aqueous solution.2D ¹H NMR Spectroscopy1OAV biosynth.com
C-Terminus in Micelles Adopts a β-turn like conformation.NMR in DPC micelles2NDB tocris.com
Overall Fold Compact, globular structure with a molecular mass of approximately 5.2 kDa.2D ¹H NMR Spectroscopy1OAV biosynth.com

Table 2: High-Resolution Structural Features of ω-Agatoxin IVA Determined by NMR Spectroscopy. This table outlines the key structural characteristics of ω-Agatoxin IVA that have been elucidated through NMR studies, providing insight into its stable and functional conformation.

Cryo-Electron Microscopy (Cryo-EM) for Channel-Toxin Complex Visualization

Recent advancements in cryo-electron microscopy (Cryo-EM) have enabled the direct visualization of the ω-Agatoxin IVA molecule in complex with its target, the P/Q-type voltage-gated calcium channel (Cav2.1). wikipedia.orgnih.gov This breakthrough technique has provided unprecedented, near-atomic resolution snapshots of the toxin-channel interaction, offering a structural basis for the toxin's mechanism of action. nih.gov

Cryo-EM structures have confirmed that ω-Agatoxin IVA does not act as a simple pore blocker. nih.gov Instead, it binds to a specific site on the channel's voltage-sensing domain (VSD) of the fourth homologous repeat (VSDIV). nih.gov This binding site is located on the extracellular side of the channel, and the interaction with ω-Agatoxin IVA effectively traps the VSD in its resting or "down" state. nih.gov By stabilizing this conformation, the toxin prevents the outward movement of the voltage sensor that is necessary for channel activation upon membrane depolarization, thus locking the channel in a closed, non-conducting state. nih.gov

Furthermore, Cryo-EM studies have provided a clear explanation for the differential sensitivity of P-type and Q-type channels to ω-Agatoxin IVA. tocris.com These two channel subtypes are splice variants of the same gene, and the structural work has shown that a key difference lies within the VSDIV region. tocris.com The insertion of specific amino acid residues in the Q-type variant alters the binding site for the toxin, leading to a lower affinity and reduced inhibitory effect compared to the P-type variant. tocris.comnih.gov This detailed structural information is invaluable for the rational design of more selective and potent channel modulators.

FindingSignificanceTechniqueReference
Toxin Binding Site Binds to the extracellular S3-S4 loop of the voltage-sensing domain of repeat IV (VSDIV).Cryo-Electron Microscopy nih.gov
Mechanism of Action Acts as a gating modifier by trapping the VSDIV in a resting state, preventing channel activation.Cryo-Electron Microscopy nih.gov
Structural Basis of Subtype Specificity Alternative splicing in VSDIV of Q-type channels alters the toxin binding site, reducing affinity.Cryo-Electron Microscopy tocris.com
Conformational State Stabilizes the closed state of the calcium channel.Cryo-Electron Microscopy nih.gov

Table 3: Key Insights from Cryo-Electron Microscopy of the ω-Agatoxin IVA-Cav2.1 Complex. This table summarizes the major findings obtained from Cryo-EM studies, which have visualized the direct interaction between ω-Agatoxin IVA and its target calcium channel, providing a structural basis for its function.

Fluorescence-Based Calcium Imaging Techniques (e.g., Fura-2 Spectrofluoroimaging)

Fluorescence-based calcium imaging techniques are powerful tools for studying the functional consequences of ion channel modulation in populations of cells. Among these, spectrofluoroimaging with the ratiometric dye Fura-2 is a widely used method to measure changes in intracellular calcium concentration ([Ca²⁺]i). sigmaaldrich.comsigmaaldrich.com This technique is instrumental in assessing the inhibitory effect of channel blockers like ω-Agatoxin IVA on calcium influx.

The Fura-2 method relies on a dye that exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. sigmaaldrich.comsigmaaldrich.com The dye is loaded into cells in its acetoxymethyl (AM) ester form, which is membrane-permeant. sigmaaldrich.com Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 molecule in the cytoplasm. sigmaaldrich.com The dye is then alternately excited with light at two different wavelengths, typically 340 nm and 380 nm, and the resulting fluorescence emission is measured at around 510 nm. sigmaaldrich.comsigmaaldrich.com The ratio of the fluorescence intensities emitted upon excitation at these two wavelengths is directly proportional to the intracellular calcium concentration. sigmaaldrich.com This ratiometric measurement provides a robust and reliable quantification of [Ca²⁺]i, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness. wikipedia.org

In the context of ω-Agatoxin IVA research, Fura-2 imaging can be used to demonstrate the toxin's ability to block P/Q-type calcium channels and prevent depolarization-induced calcium entry. For instance, cells expressing these channels can be stimulated with a depolarizing agent like high potassium chloride (KCl). In the absence of the toxin, this stimulation opens the voltage-gated calcium channels, leading to a rapid increase in [Ca²⁺]i, which is detected as a change in the Fura-2 fluorescence ratio. sigmaaldrich.com Pre-incubation with ω-Agatoxin IVA would be expected to significantly attenuate or abolish this calcium transient, providing a clear functional readout of the toxin's channel-blocking activity. This approach allows for the screening of toxin activity and the determination of its effective concentration in a cellular context.

PrincipleDescriptionAdvantagesTypical Application in ω-Agatoxin IVA Research
Ratiometric Measurement The ratio of fluorescence emission at ~510 nm from excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free) is calculated.Minimizes artifacts from uneven dye loading, photobleaching, and cell thickness. Provides quantitative [Ca²⁺]i measurements.Quantifying the inhibition of depolarization-induced Ca²⁺ influx in cells expressing P/Q-type channels.
Fura-2 AM Loading Cells are incubated with the membrane-permeant Fura-2 AM, which is cleaved by intracellular esterases to the active, membrane-impermeant Fura-2.Allows for efficient loading of a large population of cells for high-throughput analysis.Preparing various neuronal or recombinant cell lines for functional assays of ω-Agatoxin IVA.
Depolarization-Induced Influx Cells are stimulated with an agent like KCl to open voltage-gated calcium channels, causing a measurable increase in intracellular Ca²⁺.Provides a robust and reproducible stimulus to assess the function of voltage-gated calcium channels.Demonstrating the dose-dependent blockade of P/Q-type channels by ω-Agatoxin IVA by measuring the reduction in the KCl-evoked Ca²⁺ signal.

Table 4: Principles and Application of Fura-2 Spectrofluoroimaging in ω-Agatoxin IVA Research. This table outlines the fundamental principles of the Fura-2 calcium imaging technique and its application in functionally assessing the inhibitory effects of ω-Agatoxin IVA on target calcium channels.

Chromatographic (e.g., HPLC) and Mass Spectrometric Approaches for Purification and Characterization

The isolation and characterization of ω-Agatoxin IVA, both from its natural source and through synthetic production, rely heavily on a combination of chromatographic and mass spectrometric techniques. These analytical methods are essential for obtaining a highly purified product and for verifying its identity and integrity.

High-Performance Liquid Chromatography (HPLC) is the primary method used for the purification of ω-Agatoxin IVA. wikipedia.org Crude venom from the spider Agelenopsis aperta is subjected to a series of chromatographic steps, with reversed-phase HPLC (RP-HPLC) often being the final and most critical stage. wikipedia.orgnih.gov This technique separates the complex mixture of venom components based on their hydrophobicity, allowing for the isolation of individual toxins. The purity of the final ω-Agatoxin IVA product is also assessed by HPLC, with research-grade material typically achieving a purity of ≥90% or ≥95%. tocris.comsigmaaldrich.com The use of trifluoroacetic acid as an ion-pairing agent in the mobile phase is common in the RP-HPLC purification of peptides, which results in the isolation of the toxin as a trifluoroacetate (B77799) salt.

Mass spectrometry (MS) is an indispensable tool for the characterization of ω-Agatoxin IVA. nih.gov Following purification, MS is used to determine the precise molecular weight of the peptide. abcam.com This measurement serves as a crucial confirmation of the toxin's identity, and the experimentally determined mass can be compared to the theoretical mass calculated from its amino acid sequence. The empirical formula for ω-Agatoxin IVA is C₂₁₇H₃₆₀N₆₈O₆₀S₁₀, corresponding to a molecular weight of approximately 5202.25 Da. tocris.comsigmaaldrich.com Mass spectrometry can also be used in conjunction with enzymatic digestion and sequencing techniques to confirm the primary amino acid sequence and to identify the correct formation of the four disulfide bonds, which are critical for the toxin's three-dimensional structure and biological activity.

TechniquePurposeKey Findings/Parameters for ω-Agatoxin IVAReference
High-Performance Liquid Chromatography (HPLC) Purification of the toxin from crude venom or synthetic preparations and assessment of purity.Purity of ≥90% or ≥95% is typically achieved. Often used in reversed-phase mode. tocris.comwikipedia.orgsigmaaldrich.com
Mass Spectrometry (MS) Determination of molecular weight and confirmation of primary structure.Molecular Weight: ~5202.25 Da. Empirical Formula: C₂₁₇H₃₆₀N₆₈O₆₀S₁₀. tocris.comsigmaaldrich.comabcam.com
Trifluoroacetate Salt Form The final product form resulting from common HPLC purification methods.The counter-ion present with the purified peptide. biosynth.com

Table 5: Chromatographic and Mass Spectrometric Techniques for the Purification and Characterization of ω-Agatoxin IVA. This table highlights the essential roles of HPLC and mass spectrometry in obtaining and verifying the purity and identity of ω-Agatoxin IVA for research purposes.

Future Directions and Emerging Research Avenues

Development of Novel ω-Agatoxin IVA-Derived Probes with Enhanced Specificity and Affinity

The development of novel molecular probes derived from ω-Agatoxin IVA is a significant area of ongoing research. The goal is to create tools with improved characteristics for visualizing and manipulating P/Q-type channels. A primary strategy involves the chemical modification of the toxin to attach reporter molecules, such as fluorophores, without compromising its binding affinity or specificity.

Research has successfully demonstrated that biotinylated ω-Agatoxin IVA, when combined with fluorescently tagged avidin (B1170675) or streptavidin, can be used to map the distribution of P/Q-type calcium channels in brain tissue. nih.gov For instance, a probe consisting of biotinylated ω-Agatoxin IVA labeled with FITC-avidin D has been used to visualize channel locations in the mouse cerebellum and hippocampus via confocal microscopy. nih.gov Further advancements have seen the use of Alexa Fluor 488-streptavidin nanogold particles attached to biotinylated ω-Agatoxin IVA, allowing for high-resolution mapping of binding sites in auditory brainstem slices. nih.gov The specificity of these probes was confirmed in knockout mice lacking P/Q channels, where no labeling was observed. nih.gov

Synthetic approaches to producing ω-Agatoxin IVA and its analogs have also shown promise. nih.gov Studies involving the synthesis of N-terminally biotinylated and truncated versions of the toxin revealed that these modifications did not impair the peptide's folding or biological activity. nih.gov This finding is crucial as it indicates that the N-terminal region of the toxin can be modified to create new probes, potentially chimeric toxins with novel functionalities, without losing the essential channel-blocking capability. nih.gov The relatively high biological stability and target specificity of peptide neurotoxins like ω-Agatoxin IVA make them excellent candidates for development into a wider class of molecular probes for channel investigation. mdpi.com

Integration with Advanced Imaging Techniques for In Vivo Channel Dynamics Studies

The integration of ω-Agatoxin IVA-derived probes with advanced imaging modalities is set to revolutionize the study of ion channel dynamics in living systems. While traditional immunocytological methods using gold-particle-labeled toxin have been used to visualize the presence of ω-Agatoxin IVA-sensitive channels on neuronal growth cones with electron microscopy, these are static snapshots. nih.gov The future lies in dynamic, real-time imaging in vivo.

Techniques such as two-photon microscopy, which allows for deep-tissue imaging with reduced light scattering, are particularly promising. frontiersin.org Combining fluorescently labeled ω-Agatoxin IVA with in vivo two-photon calcium imaging could allow researchers to simultaneously visualize the location of P/Q-type channels and monitor their functional activity in response to stimuli in freely-behaving animals. mightexbio.com This would provide unprecedented insight into how these channels contribute to neural circuit function and behavior. mightexbio.com

Other advanced methods like light-sheet fluorescence microscopy (LSFM), known for its rapid acquisition speeds and low phototoxicity, could be adapted to study channel dynamics in preparations like organoids or even whole organisms like zebrafish. nih.govyoutube.com Furthermore, Förster Resonance Energy Transfer (FRET) microscopy, a technique sensitive to molecular interactions on a nanometer scale, offers another exciting possibility. microscopyu.com By creating FRET pairs with a fluorescently labeled ω-Agatoxin IVA and a genetically encoded fluorescent protein tagged to the channel or an associated protein, it would be possible to study the direct interaction and conformational changes of the toxin-channel complex in live cells. nih.govnih.govfsu.edu

Computational Modeling and Molecular Dynamics Simulations of Toxin-Channel Interactions

Computational approaches are becoming increasingly powerful in dissecting the molecular intricacies of the interaction between ω-Agatoxin IVA and the CaV2.1 channel. These methods complement experimental data by providing a dynamic, atom-level view of the binding process. Molecular dynamics simulations can model how the toxin approaches and binds to the channel, revealing the key energetic contributions and conformational changes that stabilize the complex.

Studies have identified the binding site for ω-Agatoxin IVA on the extracellular S3-S4 linker in domain IV of the α1A subunit, which is near the channel's voltage sensor. smartox-biotech.com This location is consistent with the toxin's function as a "gating modifier," which shifts the voltage dependence of channel activation to more positive potentials rather than physically blocking the pore. smartox-biotech.compeptanova.de Computational models help to explain how binding at this site raises the energy barrier for the conformational changes required for channel opening. mdpi.com

Recent structural biology breakthroughs have provided high-resolution views of the CaV2.1 channel, offering a precise template for more accurate computational studies. nih.gov By simulating the interaction between ω-Agatoxin IVA and these detailed channel structures, researchers can investigate the subtle differences that account for the toxin's varying sensitivities for P-type versus Q-type channel isoforms, which arise from alternative splicing of the same gene. nih.govtocris.com These simulations are invaluable for understanding the structural basis of the toxin's high affinity and specificity, guiding the rational design of new molecules.

Exploration of ω-Agatoxin IVA in Understanding Rare Channelopathies and Neurological Disorders

The role of ω-Agatoxin IVA as a research tool extends to the study of diseases caused by P/Q-type channel dysfunction. Mutations in the CACNA1A gene, which encodes the α1A subunit of the CaV2.1 channel, are linked to several human neurological disorders, collectively known as channelopathies. These include conditions like Spinocerebellar Ataxia Type 6 (SCA6), a progressive disorder characterized by poor coordination of movement. frontiersin.org By using ω-Agatoxin IVA to specifically block P/Q-type channels in animal models, researchers can mimic aspects of these diseases and investigate the downstream consequences of channel hypo-function.

Beyond inherited channelopathies, ω-Agatoxin IVA is a valuable tool for exploring the role of P/Q-type channels in a broader range of neurological conditions. For example, these channels are critically involved in neurotransmitter release, and their dysfunction has been implicated in epilepsy. nih.govnih.gov Studies in rat models have shown that ω-Agatoxin IVA can suppress the development of seizures, highlighting the significance of P/Q-type channels in epileptogenesis. nih.gov Additionally, research has shown that these channels become particularly important in processing pain signals from inflamed tissues, suggesting a role in chronic inflammatory pain states. nih.gov The toxin's ability to selectively inhibit these channels allows scientists to parse their specific contribution to complex processes like excitotoxicity and synaptic transmission in various disease contexts. tocris.comnih.gov

Potential for Rational Design of Novel Neurobiological Tools and Research Reagents

A comprehensive understanding of the structure-activity relationship of ω-Agatoxin IVA opens the door to the rational design of new and improved neurobiological tools. By combining insights from molecular dynamics simulations, structural biology, and synthetic chemistry, it is possible to engineer novel molecules based on the ω-Agatoxin IVA scaffold. mdpi.comnih.gov

The knowledge that certain parts of the toxin, like the C-terminal tryptophan residue, may be essential for tight binding, while other regions, like the N-terminus, can be modified without loss of activity, provides a roadmap for this design process. nih.gov The goal is to create new research reagents with tailored properties. For instance, one could design a reversible version of the toxin for experiments requiring temporal control over channel blockade, or a subtype-selective analog that can distinguish between the different splice variants of the CaV2.1 channel. tocris.com

These rationally designed molecules could serve as highly specific antagonists or as components of more complex tools, such as photoswitchable ligands that allow for optical control of channel activity. The ability to chemically synthesize ω-Agatoxin IVA and its related peptides is a key enabler of this research avenue, allowing for the systematic substitution of amino acids to probe their function and create new reagents. nih.gov Ultimately, these next-generation tools derived from ω-Agatoxin IVA will facilitate a more precise dissection of the physiological roles of P/Q-type calcium channels. smartox-biotech.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。